3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride
Overview
Description
3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride is a versatile organic compound characterized by its bromo, cyano, and formyl functional groups attached to a benzenesulfonyl chloride core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride typically involves multiple steps starting from simpler aromatic compounds. One common approach is the halogenation of a precursor compound followed by cyano and formyl group introduction. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: 3-Bromo-4-cyano-2-formylbenzoic acid.
Reduction: 3-Bromo-4-cyano-2-formylbenzylamine.
Substitution: 3-Iodo-4-cyano-2-formylbenzenesulfonyl chloride.
Scientific Research Applications
This compound finds applications in various scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The cyano group, for instance, can interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
2-Bromo-4-fluorobenzenesulfonyl chloride
3-Bromo-4-methoxybenzenesulfonyl chloride
This compound's versatility and reactivity make it a valuable tool in both research and industry, contributing to advancements in various scientific fields.
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Properties
IUPAC Name |
3-bromo-4-cyano-2-formylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-8-5(3-11)1-2-7(6(8)4-12)15(10,13)14/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRNMIPEZOSHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)C=O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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